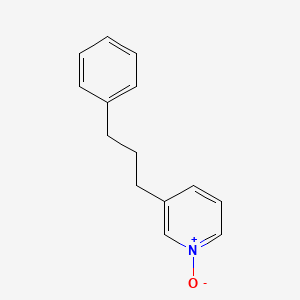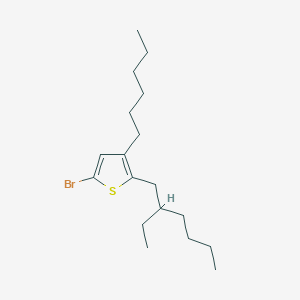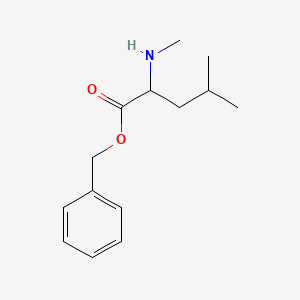
Benzyl methyl-l-leucinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ベンジル メチル-L-ロイシンは、アミノ酸誘導体のクラスに属する有機化合物です。それは、アミノ基がベンジル基で保護され、カルボキシル基がメタノールでエステル化されたロイシン誘導体です。
2. 製法
合成経路と反応条件: ベンジル メチル-L-ロイシンは、L-ロイシンを酸触媒存在下でメタノールとエステル化し、続いてベンジル化する手順によって合成できます。一般的な手順は以下のとおりです。
エステル化: L-ロイシンを硫酸などの酸触媒存在下でメタノールと反応させ、メチル L-ロイシンを生成します。
ベンジル化: メチル L-ロイシンを次いで、水酸化ナトリウムなどの塩基存在下で塩化ベンジルと反応させて、ベンジル メチル-L-ロイシンを生成します
工業生産方法: ベンジル メチル-L-ロイシンの工業生産には、通常、大規模なエステル化およびベンジル化プロセスが用いられます。反応条件は、最終生成物の高収率と高純度を確保するために最適化されます。連続フロー反応器と、結晶化やクロマトグラフィーなどの高度な精製技術の使用は、工業環境で一般的です。
反応の種類:
酸化: ベンジル メチル-L-ロイシンは、特にベンジル位で酸化反応を受け、安息香酸誘導体の生成につながります.
還元: この化合物は、対応するアルコールまたはアミンを生成するために還元できます。
置換: ベンジル位で求核置換反応が発生し、さまざまな置換誘導体の生成につながります。
一般的な試薬と条件:
酸化: 酸性条件下で過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3)。
還元: 水素化リチウムアルミニウム (LiAlH4) または水素化ホウ素ナトリウム (NaBH4)。
主要な生成物:
酸化: 安息香酸誘導体。
還元: ベンジルアルコール誘導体。
置換: さまざまなベンジル置換誘導体。
4. 科学研究への応用
ベンジル メチル-L-ロイシンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成における有機合成のビルディングブロックとして使用されます。
生物学: 天然アミノ酸と構造が似ているため、生体経路の調節における潜在的な役割について研究されています。
医学: 特に創薬と開発において、潜在的な治療効果について調査されています。
準備方法
Synthetic Routes and Reaction Conditions: Benzyl methyl-L-leucinate can be synthesized through the esterification of L-leucine with methanol in the presence of an acid catalyst, followed by benzylation. The general steps are as follows:
Esterification: L-leucine is reacted with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl L-leucinate.
Benzylation: The methyl L-leucinate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form this compound
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and benzylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various benzyl-substituted derivatives.
科学的研究の応用
Benzyl methyl-L-leucinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
作用機序
ベンジル メチル-L-ロイシンの作用機序は、特定の分子標的および経路との相互作用を含みます。ロイシン誘導体として、生体系において天然ロイシンの挙動を模倣することができます。 アミノ酸トランスポーターやロイシン代謝に関与する酵素と相互作用し、タンパク質合成やシグナル伝達などの細胞プロセスに影響を与える可能性があります .
類似の化合物:
- ベンジル N-メチル-L-ロイシン
- メチル L-ロイシン
- ベンジル ロイシン
比較: ベンジル メチル-L-ロイシンは、ベンジル基とメチル基の両方があるため独特であり、それぞれ異なる化学的性質と反応性を持ちます。ベンジル N-メチル-L-ロイシンと比較して、置換パターンが異なるため、生物活性と化学的挙動が異なります。 メチル L-ロイシンはベンジル基がないため、特定の置換反応では反応性が低くなります .
類似化合物との比較
- Benzyl N-methyl-L-leucinate
- Methyl L-leucinate
- Benzyl leucinate
Comparison: Benzyl methyl-L-leucinate is unique due to the presence of both benzyl and methyl groups, which provide distinct chemical properties and reactivity. Compared to benzyl N-methyl-L-leucinate, it has a different substitution pattern, leading to variations in its biological activity and chemical behavior. Methyl L-leucinate lacks the benzyl group, making it less reactive in certain substitution reactions .
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
benzyl 4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C14H21NO2/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3 |
InChIキー |
CXFYAORPHAAFTE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


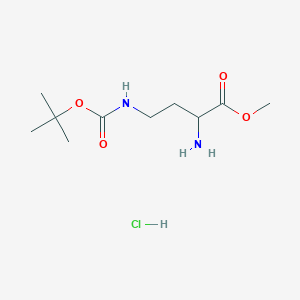
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one](/img/structure/B12507038.png)
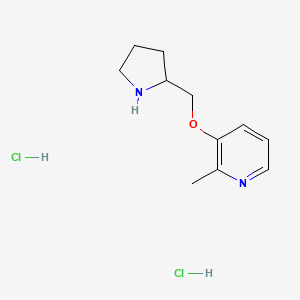
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)
![N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)
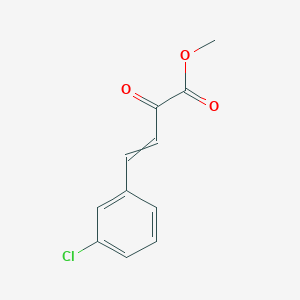
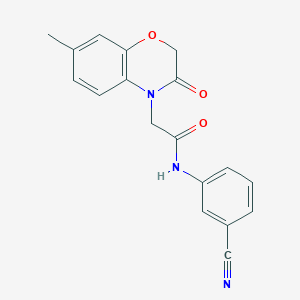

![1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12507095.png)
![2-Bromo-8-phenyldibenzo[b,d]furan](/img/structure/B12507096.png)

